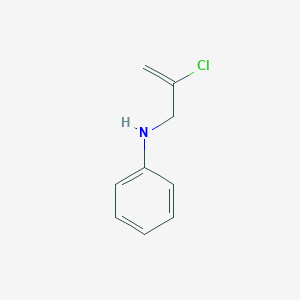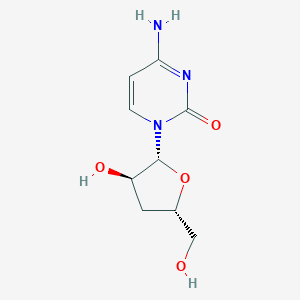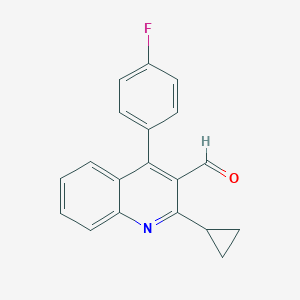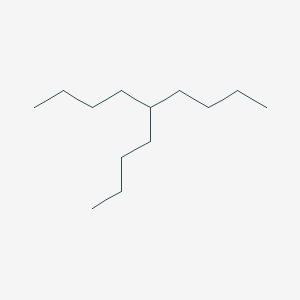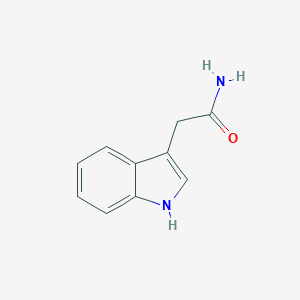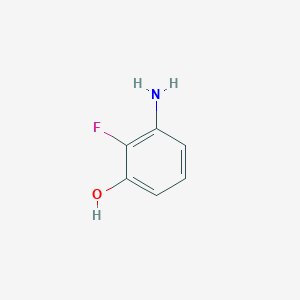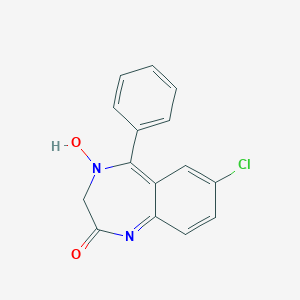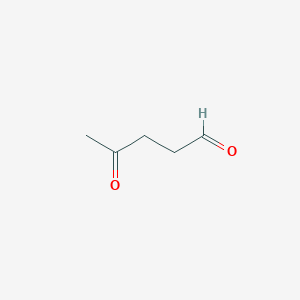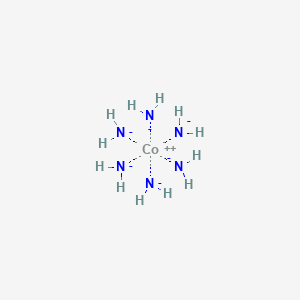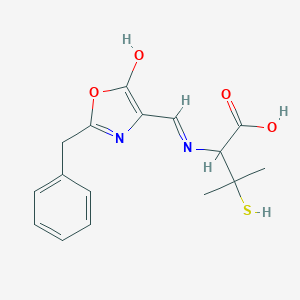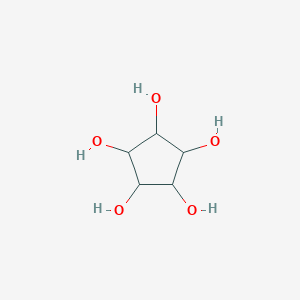
1,2,3,4,5-Cyclopentanepentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Cyclopentanepentol, also known as C5-PP, is a cyclic polyol that has gained significant interest in the scientific community due to its unique chemical structure and potential applications. C5-PP is a white crystalline solid that is soluble in water and methanol.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Cyclopentanepentol is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines. 1,2,3,4,5-Cyclopentanepentol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
1,2,3,4,5-Cyclopentanepentol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2,3,4,5-Cyclopentanepentol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that 1,2,3,4,5-Cyclopentanepentol can reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative diseases. 1,2,3,4,5-Cyclopentanepentol has also been shown to enhance the growth of plants and improve crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,5-Cyclopentanepentol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1,2,3,4,5-Cyclopentanepentol can be expensive to synthesize and may require specialized equipment and expertise. In addition, 1,2,3,4,5-Cyclopentanepentol may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For research on 1,2,3,4,5-Cyclopentanepentol include the development of novel materials, investigation of potential therapeutic applications, and further studies to understand its mechanism of action.
Synthesemethoden
1,2,3,4,5-Cyclopentanepentol can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl groups, followed by the formation of a cyclic intermediate, and then deprotection of the hydroxyl groups to yield 1,2,3,4,5-Cyclopentanepentol. The yield of 1,2,3,4,5-Cyclopentanepentol can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Cyclopentanepentol has been studied for its potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, 1,2,3,4,5-Cyclopentanepentol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's. In agriculture, 1,2,3,4,5-Cyclopentanepentol has been shown to enhance plant growth and improve crop yield. In materials science, 1,2,3,4,5-Cyclopentanepentol has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
18939-02-1 |
|---|---|
Produktname |
1,2,3,4,5-Cyclopentanepentol |
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
cyclopentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H10O5/c6-1-2(7)4(9)5(10)3(1)8/h1-10H |
InChI-Schlüssel |
XNAUSUVBDKISHM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C1O)O)O)O)O |
Kanonische SMILES |
C1(C(C(C(C1O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



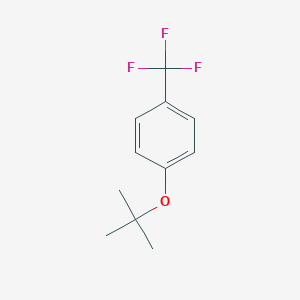
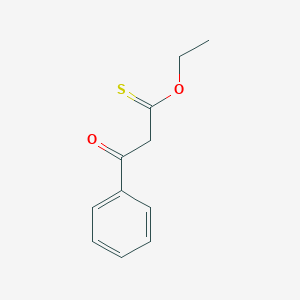
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
